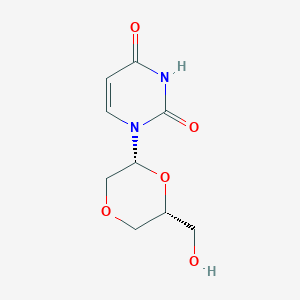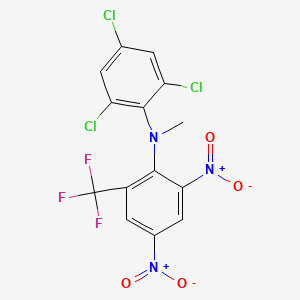
3-Hydroxybutyl lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutyl lactate is an organic compound that belongs to the class of hydroxy acids It is a derivative of lactic acid and contains a hydroxyl group attached to the butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxybutyl lactate can be synthesized through several methods. One common approach involves the esterification of lactic acid with 3-hydroxybutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Lactic Acid+3-Hydroxybutanol→3-Hydroxybutyl Lactate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxybutyl lactate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutyl lactate.
Reduction: The ester group can be reduced to form 3-hydroxybutyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Oxobutyl lactate
Reduction: 3-Hydroxybutyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Hydroxybutyl lactate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and can be used to study metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate biological processes.
Industry: It is used in the production of biodegradable plastics and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-hydroxybutyl lactate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, influencing gene expression and metabolic pathways. For example, it may inhibit histone deacetylases, leading to changes in gene expression. Additionally, it can modulate the activity of enzymes involved in lipid metabolism and energy production.
Comparación Con Compuestos Similares
Lactic Acid: A simple hydroxy acid with a similar structure but lacking the butyl chain.
3-Hydroxybutyrate: A ketone body with a similar hydroxyl group but different metabolic roles.
Polyhydroxybutyrate: A polymer derived from 3-hydroxybutyrate, used in biodegradable plastics.
Uniqueness: 3-Hydroxybutyl lactate is unique due to its combination of a hydroxyl group and a butyl chain, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
77944-82-2 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-hydroxybutyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3 |
Clave InChI |
WBEAUDLYVFLJBT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)








![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)


